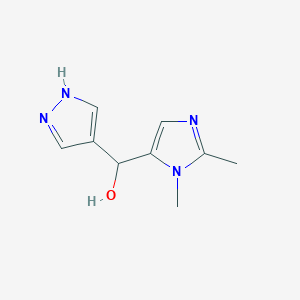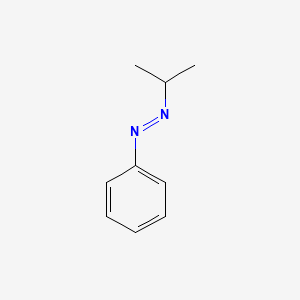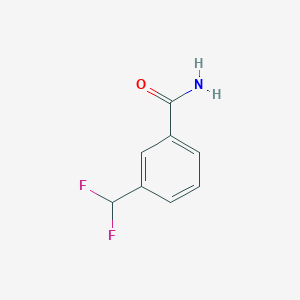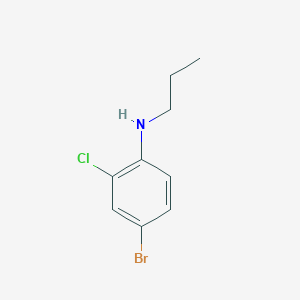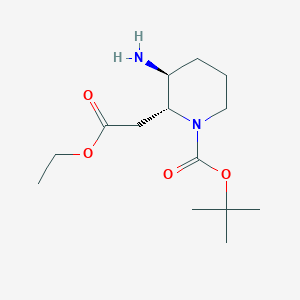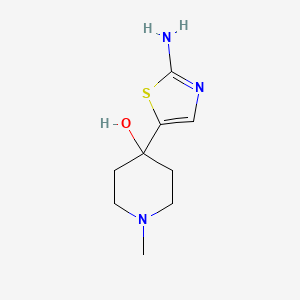
4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL is a heterocyclic compound that contains both a thiazole ring and a piperidine ring. Thiazole rings are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the amino group on the thiazole ring and the hydroxyl group on the piperidine ring makes this compound particularly interesting for various chemical and biological applications.
Métodos De Preparación
The synthesis of 4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL can be achieved through several synthetic routes. One common method involves the reaction of 2-aminothiazole with 1-methylpiperidin-4-one under specific conditions. The reaction typically requires a catalyst and may involve heating to facilitate the formation of the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Análisis De Reacciones Químicas
4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the piperidine ring can be oxidized to form a ketone.
Reduction: The thiazole ring can undergo reduction reactions to form dihydrothiazole derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal activities, making it useful in the development of new antibiotics and antifungal agents.
Medicine: Due to its potential anticancer properties, it is studied for use in cancer treatment.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL involves its interaction with specific molecular targets and pathways. The amino group on the thiazole ring can form hydrogen bonds with biological molecules, while the hydroxyl group on the piperidine ring can participate in various biochemical reactions. These interactions can lead to the inhibition of microbial growth, disruption of fungal cell walls, and induction of apoptosis in cancer cells.
Comparación Con Compuestos Similares
4-(2-Amino-1,3-thiazol-5-YL)-1-methylpiperidin-4-OL is unique due to its combination of a thiazole ring and a piperidine ring. Similar compounds include:
2-Aminothiazole: Lacks the piperidine ring but shares the thiazole structure.
1-Methylpiperidin-4-one: Lacks the thiazole ring but shares the piperidine structure.
Thiazole derivatives: Various thiazole derivatives with different substituents exhibit similar biological activities.
Propiedades
Fórmula molecular |
C9H15N3OS |
|---|---|
Peso molecular |
213.30 g/mol |
Nombre IUPAC |
4-(2-amino-1,3-thiazol-5-yl)-1-methylpiperidin-4-ol |
InChI |
InChI=1S/C9H15N3OS/c1-12-4-2-9(13,3-5-12)7-6-11-8(10)14-7/h6,13H,2-5H2,1H3,(H2,10,11) |
Clave InChI |
QCOBWSIXPPKJRU-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)(C2=CN=C(S2)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


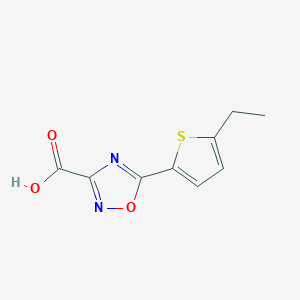
![3-(2-Methylpropyl)-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B13068755.png)

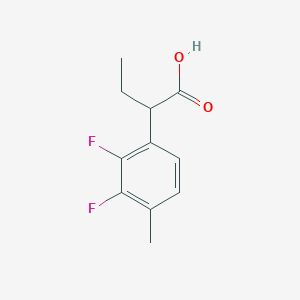
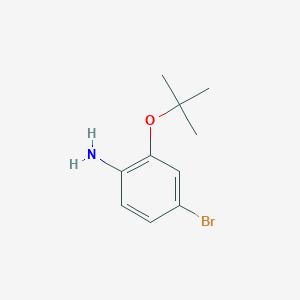

![2,2-dimethyl-N-[(2R)-oxiran-2-ylmethyl]propanamide](/img/structure/B13068783.png)
